Ferrioxamine E

Übersicht

Beschreibung

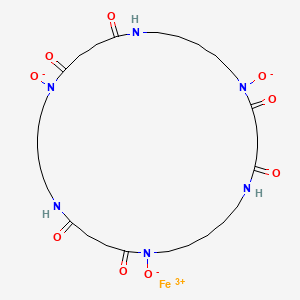

Ferrioxamine E is a hydroxamate siderophore, a type of molecule that binds and transports iron in microorganisms. It is produced by certain bacteria and fungi to sequester iron from their environment, which is essential for their growth and metabolism. This compound is particularly notable for its high affinity for ferric iron (Fe³⁺), making it a crucial component in microbial iron acquisition.

Vorbereitungsmethoden

Ferrioxamine E can be synthesized through various methods. One common synthetic route involves the fermentation of Streptomyces pilosus, a bacterium known for producing siderophores. The process typically includes the following steps:

Fermentation: Streptomyces pilosus is cultured in a nutrient-rich medium under controlled conditions to promote the production of this compound.

Extraction: The siderophore is extracted from the culture medium using organic solvents.

Purification: The crude extract is purified through chromatographic techniques to isolate this compound.

Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient concentration.

Analyse Chemischer Reaktionen

Ferrioxamine E undergoes several types of chemical reactions, primarily involving its iron-binding properties:

Complexation: this compound forms stable complexes with ferric iron (Fe³⁺), which is its primary function. This reaction is highly specific and occurs under physiological conditions.

Reduction: Under certain conditions, this compound can undergo reduction reactions, where the ferric iron is reduced to ferrous iron (Fe²⁺). This is less common but can occur in specific biochemical pathways.

Substitution: The hydroxamate groups in this compound can participate in substitution reactions, where other ligands replace the hydroxamate groups. This can alter the siderophore’s binding properties.

Common reagents used in these reactions include iron salts (e.g., ferric chloride) and reducing agents (e.g., ascorbic acid). The major products formed are typically iron-siderophore complexes.

Wissenschaftliche Forschungsanwendungen

Ferrioxamine E has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study iron-binding and transport mechanisms. Researchers use this compound to investigate the properties of siderophores and their interactions with metals.

Biology: In microbiology, this compound is used to study iron acquisition in bacteria and fungi. It helps researchers understand how microorganisms survive in iron-limited environments.

Medicine: this compound and its derivatives are explored for their potential in treating iron overload disorders. They act as chelating agents, binding excess iron in the body and facilitating its excretion.

Industry: In industrial microbiology, this compound is used to enhance the growth of certain bacteria in culture media. It is also employed in bioremediation processes to sequester iron from contaminated environments.

Wirkmechanismus

The primary mechanism of action of ferrioxamine E involves its ability to bind ferric iron (Fe³⁺) with high affinity. This binding occurs through the hydroxamate groups, which coordinate with the iron ion to form a stable complex. The this compound-iron complex is then transported into microbial cells via specific transport proteins. Once inside the cell, the iron is released and utilized in various metabolic processes, including DNA synthesis, respiration, and enzyme function.

Vergleich Mit ähnlichen Verbindungen

Ferrioxamine E is part of a larger family of siderophores, which includes compounds like ferrioxamine B and ferrioxamine G. These siderophores share similar structures and iron-binding properties but differ in their specific functional groups and molecular configurations. For example:

Ferrioxamine B: Similar to this compound but has different side chains, affecting its binding affinity and transport mechanisms.

Ferrioxamine G: Another hydroxamate siderophore with a slightly different structure, leading to variations in its biological activity.

This compound is unique in its specific binding affinity and transport efficiency, making it particularly effective in certain microbial environments.

Eigenschaften

CAS-Nummer |

20008-20-2 |

|---|---|

Molekularformel |

C27H45FeN6O9 |

Molekulargewicht |

653.5 g/mol |

IUPAC-Name |

iron(3+);1,12,23-trioxido-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone |

InChI |

InChI=1S/C27H45N6O9.Fe/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22;/h1-21H2,(H,28,34)(H,29,35)(H,30,36);/q-3;+3 |

InChI-Schlüssel |

MZFKJKOHYACYNT-UHFFFAOYSA-N |

SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3] |

Kanonische SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3] |

Key on ui other cas no. |

20008-20-2 |

Synonyme |

ferrioxamine E |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Quinolin-2-ylmethoxy)anilino]benzoate](/img/structure/B1215989.png)

![1-[[(4-chloroanilino)-oxomethyl]amino]-N-[3-(4-morpholinyl)propyl]-1-cyclohexanecarboxamide](/img/structure/B1215991.png)

![N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B1215997.png)

![N-cyclohexyl-6-methyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1216000.png)

![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)